Ethyl ethyl(1-hydroxyethyl)phosphinate

Description

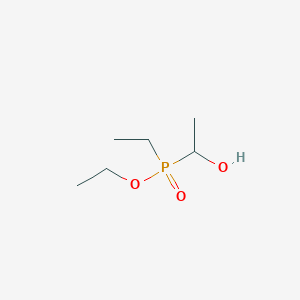

Ethyl ethyl(1-hydroxyethyl)phosphinate (IUPAC name: this compound) is a phosphinate ester characterized by a phosphorus atom bonded to two ethyl groups and one 1-hydroxyethyl group. Phosphinates generally exhibit unique electronic and steric properties due to the P–O and P–C bonds, making them valuable in catalysis, medicinal chemistry, and materials science .

Properties

CAS No. |

57483-34-8 |

|---|---|

Molecular Formula |

C6H15O3P |

Molecular Weight |

166.16 g/mol |

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]ethanol |

InChI |

InChI=1S/C6H15O3P/c1-4-9-10(8,5-2)6(3)7/h6-7H,4-5H2,1-3H3 |

InChI Key |

NBSYKLCQIVZEAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC)C(C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via a two-step mechanism:

- Nucleophilic attack : The phosphorus center of ethyl ethylphosphinate attacks the electrophilic carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate.

- Proton transfer : The intermediate undergoes tautomerization to stabilize the hydroxyl group adjacent to the phosphorus atom.

Stereoselectivity arises when chiral catalysts or phosphinate precursors are employed. For example, using enantiopure H-phosphinates derived from ( − )-menthol can induce diastereomeric ratios (dr) up to 98:2 in favor of one stereoisomer. However, racemic mixtures are typical when non-chiral phosphinates or catalysts are used.

Standard Procedure (Adapted from Sun et al.)

Reagents :

- Ethyl ethylphosphinate (1.0 equiv)

- Acetaldehyde (1.1 equiv)

- Potassium carbonate (0.25 equiv)

- Dimethyl sulfoxide (DMSO, 3 mL/mmol)

Protocol :

- Combine ethyl ethylphosphinate and acetaldehyde in DMSO.

- Add K₂CO₃ and stir at room temperature for 24–72 hours.

- Monitor reaction progress via ³¹P NMR spectroscopy (characteristic shifts: δ 40–45 ppm for α-hydroxyphosphinates).

- Quench with water, extract with dichloromethane, and recrystallize from DCM/petroleum ether.

Outcome :

- Yield: 75–85%

- Diastereomeric ratio (dr): 1:1 (racemic mixture)

Solvent-Free Catalytic Methods

Green chemistry approaches eliminate solvents to enhance atom economy and reduce waste. These methods often employ solid catalysts or milling techniques to facilitate reactivity.

Magnesium Chloride/Triethylamine Catalysis

A solvent-free system using MgCl₂ and Et₃N accelerates the addition of ethyl ethylphosphinate to acetaldehyde:

Reagents :

- Ethyl ethylphosphinate (1.1 equiv)

- Acetaldehyde (1.0 equiv)

- MgCl₂ (1.0 equiv), Et₃N (3.0 equiv)

Protocol :

- Mix reagents in a ball mill and grind at 50°C for 2 hours.

- Extract with ethyl acetate, evaporate, and recrystallize from acetone/hexane.

Outcome :

- Yield: 85–90%

- Purity: >95% (by ³¹P NMR)

Barium Hydroxide-Mediated Synthesis

Barium hydroxide [Ba(OH)₂] acts as a heterogeneous catalyst under solvent-free conditions:

Protocol :

- Combine ethyl ethylphosphinate, acetaldehyde, and 10% Ba(OH)₂.

- Stir at room temperature for 10 minutes.

- Extract with dichloromethane and concentrate.

Outcome :

- Yield: 90–95%

- Reaction time: <15 minutes

Mechanochemical Synthesis via Milling

Mechanochemistry leverages mechanical force to drive reactions without solvents. This method is ideal for scale-up and industrial applications.

Sodium Carbonate-Assisted Milling

Protocol :

- Load ethyl ethylphosphinate, acetaldehyde, and Na₂CO₃ into a vibratory mill.

- Mill for 10 minutes at 25 Hz.

- Wash with water, extract with ethyl acetate, and crystallize.

Outcome :

- Yield: 80–85%

- Energy efficiency: 90% reduction compared to thermal methods

Purification and Characterization

Recrystallization Techniques

Recrystallization from dichloromethane/petroleum ether (1:3 v/v) removes unreacted phosphinate and carbonyl starting materials. The product typically crystallizes as a white solid with a melting point of 164–165°C.

Spectroscopic Analysis

- ³¹P NMR : Single peak at δ 40.7–40.9 ppm confirms phosphinate formation.

- ¹H NMR : Resonances at δ 1.33 ppm (t, J = 7.0 Hz, CH₃) and δ 3.30 ppm (d, J = 5.2 Hz, OH) validate the 1-hydroxyethyl group.

Comparative Analysis of Methods

| Method | Catalyst/Base | Solvent | Time | Yield | dr |

|---|---|---|---|---|---|

| Hydrophosphorylation | K₂CO₃ | DMSO | 24–72h | 75–85% | 1:1 |

| Solvent-Free | MgCl₂/Et₃N | None | 2h | 85–90% | N/A |

| Mechanochemical | Na₂CO₃ | None | 10min | 80–85% | N/A |

Key findings:

- Solvent-free and mechanochemical methods offer superior yields and shorter reaction times.

- Hydrophosphorylation in DMSO allows stereochemical control but requires longer durations.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(1-hydroxyethyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl ethyl(1-hydroxyethyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl ethyl(1-hydroxyethyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of proteolytic enzymes by binding to the active site and interfering with the enzyme’s catalytic activity . This interaction can disrupt biological pathways and inhibit the function of specific proteins.

Comparison with Similar Compounds

Ethyl Phenylphosphinate

Molecular Formula : C₈H₁₁O₂P

Key Properties :

- Synthesized via the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine, yielding a stable liquid soluble in organic solvents .

- Acts as an intermediate in organic synthesis and catalyst preparation.

- Unlike ethyl ethyl(1-hydroxyethyl)phosphinate, the phenyl group introduces aromaticity, enhancing UV stability but reducing nucleophilicity at the phosphorus center .

Reactivity :

Ethyl Diphenylphosphinate

Molecular Formula : C₁₄H₁₅O₂P

Key Properties :

Reactivity :

Ethyl (Diethoxymethyl)phosphinate (Compound 86)

Molecular Formula : C₇H₁₇O₄P

Key Properties :

Reactivity :

Ethyl Bis(2-ethylhexyl)phosphinate (EBEP)

Molecular Formula : C₁₈H₃₉O₂P

Key Properties :

- A branched phosphinate with applications as a herbicide and surfactant.

- The 2-ethylhexyl groups confer high lipophilicity, unlike the polar 1-hydroxyethyl group in this compound .

Reactivity and Stability Comparison

| Property | This compound | Ethyl Phenylphosphinate | Ethyl Diphenylphosphinate |

|---|---|---|---|

| Hydrolysis Susceptibility | Moderate (hydroxyethyl group) | High (labile P–O bond) | Low (steric hindrance) |

| Alkylation Reactivity | High (less steric hindrance) | Moderate | Low |

| Thermal Stability | Stable up to 150°C | Stable | Highly stable |

Notes:

- The hydroxyethyl group in this compound may participate in hydrogen bonding, enhancing solubility in polar solvents compared to purely alkyl or aryl phosphinates .

- Ethyl diphenylphosphinate’s stability under acidic conditions makes it preferable for catalytic applications, whereas this compound’s reactivity suits dynamic covalent chemistry .

Q & A

Q. What are the common synthetic routes for Ethyl ethyl(1-hydroxyethyl)phosphinate, and how are reaction conditions optimized?

this compound can be synthesized via phosphorylation of hydroxyethyl precursors or enzymatic resolution of racemic mixtures. Key steps include:

- Phosphorylation : Reacting ethyl phosphinate with 1-hydroxyethyl derivatives under anhydrous conditions, using catalysts like LaCl₃·7H₂O to enhance yield .

- Enzymatic resolution : Lipases (e.g., Candida cylindracea) selectively esterify or hydrolyze enantiomers, achieving kinetic resolution .

- Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane eluent) and adjust solvent ratios, temperature, and catalyst loading to improve purity .

Example Table: Synthetic Methods Comparison

| Method | Catalyst/Enzyme | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Phosphorylation | LaCl₃·7H₂O | 72 | 95% | |

| Enzymatic resolution | Candida cylindracea | 68 | >99% (enantiomeric excess) |

Q. How is this compound characterized, and what analytical techniques are prioritized?

- Spectroscopy : Use ¹H/³¹P NMR to confirm phosphinate group presence and stereochemistry. IR spectroscopy identifies hydroxyl and P=O stretches .

- Chromatography : TLC (ethyl acetate/hexane) monitors reaction progress, while HPLC with chiral columns determines enantiomeric purity .

- Purity validation : Column chromatography (silica gel, gradient elution) removes byproducts; melting point analysis confirms crystalline consistency .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Liquid-liquid extraction : Separate organic phases using ethyl acetate, followed by rotatory evaporation .

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:3) for high-resolution separation .

- Crystallization : Recrystallize from ethanol/water mixtures to enhance enantiomeric purity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what factors influence stereochemical outcomes?

- Enzymatic resolution : Lipases (e.g., Pseudomonas cepacia) catalyze transesterification of racemic mixtures, favoring (R)- or (S)-enantiomers based on enzyme-substrate interactions .

- Kinetic control : Optimize reaction time to prevent racemization; use vinyl esters (e.g., vinyl butyrate) as acyl donors to enhance selectivity .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve enzyme activity and enantioselectivity .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, spectral peaks) for this compound?

- Literature reconciliation : Conduct supplemental searches on organophosphinate analogs to identify class-specific trends (e.g., melting point depression due to hydroxyl group hydrogen bonding) .

- Controlled replication : Reproduce synthesis under standardized conditions (e.g., 25°C, inert atmosphere) and validate data via interlaboratory comparisons .

- Statistical analysis : Apply ANOVA to assess variability in reported NMR shifts caused by solvent or concentration differences .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for phosphorylation or hydrolysis pathways using Gaussian or ORCA software. Compare activation energies to prioritize synthetic routes .

- Molecular docking : Simulate enzyme-substrate interactions (e.g., lipase binding pockets) to predict enantioselectivity trends .

- QSPR models : Correlate substituent effects (e.g., alkyl chain length) with reaction rates using multivariate regression .

Q. How can researchers design experiments to resolve contradictions in toxicity or bioactivity studies of organophosphinates?

- Dose-response assays : Use in vitro models (e.g., hepatocyte cultures) to compare toxicity thresholds across studies, controlling for metabolite interference .

- Meta-analysis : Aggregate data from ATSDR toxicological profiles and academic journals, applying funnel plots to detect publication bias .

- Mechanistic studies : Probe acetylcholinesterase inhibition kinetics via stopped-flow spectrophotometry to clarify conflicting bioactivity reports .

Methodological Guidelines

- Data presentation : Include raw data in appendices and processed data (e.g., chromatograms, statistical outputs) in the main text .

- Ethical compliance : Document adherence to laboratory safety protocols and ethical review processes for bioactivity studies .

- Critical evaluation : Discuss limitations (e.g., enzyme denaturation in non-aqueous media) and propose follow-up experiments (e.g., immobilized lipase systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.